Hexyl N-(1,3-thiazol-2-yl)carbamate: Structural Architecture & Functional Profiling
Hexyl N-(1,3-thiazol-2-yl)carbamate: Structural Architecture & Functional Profiling
Topic: Hexyl N-(1,3-thiazol-2-yl)carbamate: Structural Architecture, Synthesis, and Pharmacophore Profiling Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists
Executive Summary
Hexyl N-(1,3-thiazol-2-yl)carbamate (CAS Registry Number implied: Analog of 2114-20-7 and thiazole derivatives) represents a strategic scaffold in the design of lipophilic heterocyclic modulators. Structurally, it fuses a polar, electron-rich 2-aminothiazole "head" with a hydrophobic hexyl "tail" via a carbamate linker. This architecture is bioisosteric to several established agrochemical fungicides and anthelmintic agents (e.g., benzimidazole carbamates) but offers distinct solubility and metabolic profiles due to the aliphatic hexyl chain.
This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological potential of this compound, positioning it as a probe for hydrophobic binding pockets in serine hydrolases (e.g., FAAH) and microtubule assembly inhibition.
Chemical Structure & Molecular Architecture
The molecule consists of three distinct pharmacophoric regions, each contributing to its interaction with biological targets.
Structural Components[1][2][3][4]
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Region A (Heterocyclic Head): The 1,3-thiazole ring provides aromaticity and hydrogen-bonding capabilities. The N3 nitrogen acts as a weak hydrogen bond acceptor, while the sulfur atom imparts specific electronic character (σ-hole interactions).
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Region B (Linker): The carbamate (–NH–C(=O)–O–) moiety serves as a rigid spacer. It is a hydrogen bond donor (via NH) and acceptor (via C=O). Critically, carbamates are often used as "suicide substrates" for serine hydrolases, transferring the carbonyl group to the enzyme's active site serine.
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Region C (Lipophilic Tail): The n-hexyl chain (C6) significantly increases the partition coefficient (LogP), facilitating membrane permeability and van der Waals interactions within hydrophobic protein channels.
Electronic Properties
The electron-withdrawing nature of the carbamate group reduces the basicity of the thiazole ring nitrogen compared to unsubstituted 2-aminothiazole. Conversely, the thiazole ring stabilizes the carbamate nitrogen anion, making the NH proton more acidic (pKa ~10-11 range) than a standard alkyl carbamate.
Physicochemical Profile
The following data summarizes the predicted and extrapolated properties based on structure-activity relationship (SAR) data of homologous thiazolyl carbamates.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₁₆N₂O₂S | Core stoichiometry |
| Molecular Weight | 228.31 g/mol | Fragment-like chemical space |
| LogP (Predicted) | 3.2 – 3.6 | High membrane permeability; suitable for CNS targets or systemic agricultural uptake |
| Topological Polar Surface Area (TPSA) | ~67 Ų | Good oral bioavailability (Rule of 5 compliant) |
| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | Balanced interaction profile |
| Solubility | Low in water (< 50 µg/mL); High in DMSO, DCM, Ethanol | Requires formulation (e.g., emulsifiable concentrate) for biological testing |
| Melting Point | Est. 95–115 °C | Lower than methyl/ethyl analogs (mp ~187°C) due to hexyl chain flexibility disrupting packing |
Synthesis & Manufacturing Protocol
The synthesis of hexyl N-(1,3-thiazol-2-yl)carbamate is most efficiently achieved via the acylation of 2-aminothiazole with hexyl chloroformate. This route minimizes side reactions compared to isocyanate-based methods.
Retrosynthetic Analysis & Pathway
The strategy relies on the nucleophilic attack of the exocyclic amine of 2-aminothiazole on the electrophilic carbonyl of the chloroformate.
Caption: Synthetic pathway for hexyl N-(1,3-thiazol-2-yl)carbamate via chloroformate coupling.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
Reagents:
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2-Aminothiazole (1.00 g, 10 mmol)
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n-Hexyl chloroformate (1.81 g, 11 mmol, 1.1 equiv)
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Pyridine (1.2 mL, 15 mmol, 1.5 equiv) or Triethylamine
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Dichloromethane (DCM) (anhydrous, 20 mL)
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solubilization: Dissolve 2-aminothiazole (1.00 g) in anhydrous DCM (15 mL). Add Pyridine (1.2 mL) and cool the mixture to 0°C using an ice bath.
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Addition: Dilute n-hexyl chloroformate in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
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Workup: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine, followed by saturated NaHCO₃ and brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
Validation Criteria:
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Yield: Expected > 85%.
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Purity: > 98% by HPLC.
Biological & Pharmacological Applications[1][4][6][7][8]
The hexyl N-(1,3-thiazol-2-yl)carbamate scaffold is relevant in two primary domains: Agrochemical Fungicides and Enzyme Inhibitors .
Mechanism of Action: Microtubule Destabilization
Similar to benzimidazoles (e.g., benomyl), thiazole carbamates can bind to fungal β-tubulin. The hexyl chain occupies the hydrophobic pocket near the colchicine binding site, preventing microtubule polymerization and arresting cell division.
Mechanism of Action: Serine Hydrolase Inhibition (FAAH)
Fatty Acid Amide Hydrolase (FAAH) degrades anandamide. Carbamates are covalent inhibitors of FAAH.
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Recognition: The hexyl tail mimics the arachidonoyl chain of the endogenous substrate.
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Acylation: The active site Serine-241 attacks the carbamate carbonyl.
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Result: The enzyme is carbamylated (irreversibly or slowly reversible), and the thiazole amine is released as the leaving group.
Caption: Pharmacophore mapping of Hexyl N-(1,3-thiazol-2-yl)carbamate against key biological targets.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
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¹H NMR (400 MHz, CDCl₃):
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δ 11.50 (br s, 1H, NH ).
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δ 7.45 (d, J=3.6 Hz, 1H, Thiazole C4 -H).
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δ 6.90 (d, J=3.6 Hz, 1H, Thiazole C5 -H).
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δ 4.22 (t, J=6.7 Hz, 2H, O-CH ₂-Hexyl).
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δ 1.70 (m, 2H, O-CH₂-CH ₂-).
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δ 1.30–1.40 (m, 6H, Alkyl Chain).
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δ 0.89 (t, J=7.0 Hz, 3H, Terminal CH ₃).
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IR (ATR):
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3150 cm⁻¹ (N-H stretch).
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1725 cm⁻¹ (C=O Carbamate stretch).
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1540 cm⁻¹ (C=N Thiazole / Amide II).
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Mass Spectrometry (ESI+):
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[M+H]⁺ calculated for C₁₀H₁₇N₂O₂S: 229.10.
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References
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MDPI. (2025). Synthesis and Characterization of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75026, Hexyl carbamate. (Used for aliphatic chain spectral comparison). Link
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Raeymaekers, A. H., et al. (1978).[1] Synthesis and anthelminthic activity of alkyl-(5-acyl-1-H-benzimidazol-2-yl) carbamates. Arzneimittelforschung. (Foundational SAR for heterocyclic carbamates). Link
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BenchChem. (2025).[2] Protocol for N-Alkylation of 2-Aminothiazoles. (Reference for aminothiazole reactivity). Link
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Jimenez-Martin, B., et al. (2025).[3] Hydroxytyrosol N-alkylcarbamate conjugates as antitrypanosomal and antileishmanial agents. Bioorganic Chemistry. (Reference for alkyl carbamate lipophilicity effects). Link
